molecular formula C7H9NO3 B2689109 1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 204439-19-0

1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2689109
CAS No.: 204439-19-0
M. Wt: 155.153
InChI Key: YWFOKXPDJMYPQR-UHFFFAOYSA-N
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Description

Historical Development and Scientific Discovery

The historical trajectory of 1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione is intertwined with broader developments in maleimide chemistry. Maleimides, first synthesized in the early 20th century, gained prominence due to their electrophilic maleic anhydride-derived core, which facilitates reactions with nucleophiles such as thiols. The introduction of N-substituents, including hydroxyalkyl groups, arose from efforts to modulate maleimide solubility and stability.

The specific synthesis of this compound likely evolved from methods described in patents such as EP0213933A2, which detail the production of maleimides via dehydration cyclization of maleinamic acids in azeotropic solvents. Early routes involved reacting maleic anhydride with 2-hydroxypropylamine, followed by cyclization under controlled conditions to form the maleimide ring. This approach mirrors the synthesis of analogous compounds like N-(2-hydroxyethyl)maleimide (CAS 1585-90-6), where hydroxyalkyl groups improve aqueous compatibility.

Research Significance in the Field of Maleimide Chemistry

The hydroxypropyl substituent in this compound confers distinct advantages over unsubstituted maleimides. Unlike hydrophobic derivatives, the hydroxyl group enhances water solubility, enabling applications in biological systems where aqueous environments predominate. For instance, thiol-maleimide coupling—a cornerstone of bioconjugation—benefits from the balanced hydrophilicity and reactivity of this derivative, reducing aggregation and improving reaction yields in protein labeling.

Furthermore, the compound’s structural flexibility allows participation in Diels-Alder reactions, expanding its utility in materials science. For example, its incorporation into copolymers can enhance thermal stability and introduce functional handles for post-polymerization modifications. These attributes position it as a versatile intermediate in the synthesis of advanced materials and bioactive molecules.

Key Properties Impact on Applications
Hydroxypropyl substituent Enhances aqueous solubility for biological and polymer applications
Electrophilic maleimide core Enables thiol conjugation and cycloaddition reactions
Thermal stability Facilitates use in high-temperature polymer synthesis

Classification within N-Substituted Maleimide Derivatives

N-substituted maleimides are categorized based on their substituent’s chemical nature:

  • Hydrophilic derivatives : Includes this compound and N-(2-hydroxyethyl)maleimide, which prioritize solubility for biomedical uses.
  • Hydrophobic derivatives : Such as N-aryl maleimides (e.g., BIM-IV), which are favored in organic synthesis and kinase inhibition studies.
  • Bifunctional derivatives : Maleimides with dual reactive groups, enabling cross-linking in polymer networks.

This compound falls squarely within the hydrophilic category, distinguished by its secondary alcohol group, which not only improves solubility but also provides a site for further chemical modification. Its classification is further supported by its reactivity profile, which aligns with other hydroxylated maleimides used in controlled drug delivery systems and enzyme inhibition studies.

Current Research Landscape and Scientific Objectives

Recent studies have focused on optimizing synthetic protocols and expanding applications. For instance, advances in azeotropic distillation, as outlined in EP0213933A2, have improved yields in large-scale productions of N-substituted maleimides, including hydroxypropyl variants. Concurrently, the compound’s role in polymer science has been explored, with researchers incorporating it into polyurethanes and hydrogels to enhance mechanical properties and introduce degradable linkages.

In pharmaceutical research, the compound’s potential as a protein kinase C (PKC) inhibitor is under investigation, inspired by the success of bisindolylmaleimides (BIMs) in targeting PKC isoforms. While direct evidence for this compound’s bioactivity remains limited, its structural similarity to active maleimides suggests untapped therapeutic potential.

A pressing objective is the development of greener synthesis methods. Traditional routes often require toxic solvents or excess reagents, but emerging strategies—such as microwave-assisted cyclization—aim to reduce environmental impact while maintaining high purity. Additionally, computational modeling is being employed to predict reactivity patterns, guiding the design of derivatives with tailored properties for catalysis and drug delivery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxypropyl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(9)4-8-6(10)2-3-7(8)11/h2-3,5,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFOKXPDJMYPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with 2-amino-1-propanol under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Maleic Anhydride with 2-Amino-1-Propanol: Maleic anhydride is reacted with 2-amino-1-propanol in a solvent such as ethanol or methanol. The reaction is carried out at a temperature range of 50-70°C for several hours.

    Cyclization: The intermediate product undergoes cyclization to form the dihydropyrrole ring. This step may require the addition of a catalyst or a base to facilitate the cyclization process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production methods may also include the use of advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Core Maleimide Reactivity

The pyrrole-2,5-dione (maleimide) ring exhibits characteristic electrophilic behavior due to its electron-deficient α,β-unsaturated carbonyl system.

Michael Addition Reactions

Maleimides undergo rapid thiol-Michael additions under mild conditions, forming stable thioether linkages. This reaction is widely exploited in bioconjugation and polymer cross-linking .

Example Reaction:

1-(2-Hydroxypropyl)-maleimide+R-SHThioether adduct+H2O\text{1-(2-Hydroxypropyl)-maleimide} + \text{R-SH} \rightarrow \text{Thioether adduct} + \text{H}_2\text{O}

Conditions:

  • pH : 6.5–7.5 (aqueous buffer)

  • Temperature : 20–37°C

  • Catalyst : None required

Applications: Protein labeling, hydrogel synthesis .

Diels-Alder Cycloaddition

The maleimide dienophile reacts with dienes (e.g., furans, anthracenes) in [4+2] cycloadditions, forming six-membered rings. Reversibility under heat (>100°C) enables dynamic covalent chemistry .

Example Reaction:

Maleimide+FuranEndo-adduct (oxanorbornene derivative)\text{Maleimide} + \text{Furan} \rightarrow \text{Endo-adduct (oxanorbornene derivative)}

Conditions:

  • Solvent : Toluene or DMF

  • Temperature : 60–100°C (reflux)

  • Yield : 75–95% (for analogous HEPD systems)

Hydroxyl Group Functionalization

The secondary alcohol in the 2-hydroxypropyl chain enables further derivatization.

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters.

Example Reaction:

1-(2-Hydroxypropyl)-maleimide+AcCl1-(2-Acetoxypropyl)-maleimide+HCl\text{1-(2-Hydroxypropyl)-maleimide} + \text{AcCl} \rightarrow \text{1-(2-Acetoxypropyl)-maleimide} + \text{HCl}

Conditions:

  • Base : Pyridine or TEA (to scavenge HCl)

  • Solvent : Dichloromethane

  • Temperature : 0–25°C

Etherification

Alkylation via Williamson synthesis forms ether linkages.

Example Reaction:

1-(2-Hydroxypropyl)-maleimide+R-XBase1-(2-Alkoxypropyl)-maleimide\text{1-(2-Hydroxypropyl)-maleimide} + \text{R-X} \xrightarrow{\text{Base}} \text{1-(2-Alkoxypropyl)-maleimide}

Conditions:

  • Base : NaH or KOH

  • Solvent : THF or DMSO

  • Temperature : 50–80°C

Ring-Opening Reactions

The maleimide ring undergoes hydrolysis or aminolysis under specific conditions.

Base-Catalyzed Hydrolysis

In alkaline media, the maleimide ring opens to form maleamic acid derivatives.

Reaction Pathway:

Maleimide+H2OOHMaleamic acidMaleic acid derivative\text{Maleimide} + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{Maleamic acid} \rightarrow \text{Maleic acid derivative}

Conditions:

  • pH : >9

  • Temperature : 25–60°C

Aminolysis

Primary amines attack the maleimide carbonyl, cleaving the ring.

Example Reaction:

Maleimide+R-NH2Succinimide amine adduct\text{Maleimide} + \text{R-NH}_2 \rightarrow \text{Succinimide amine adduct}

Conditions:

  • Solvent : PBS (pH 7.4) or DMF

  • Temperature : 25–40°C

Radical Polymerization

The maleimide double bond participates in radical chain-growth polymerization.

Mechanism:

Initiator (e.g., AIBN)RadicalsMaleimidePoly(maleimide)\text{Initiator (e.g., AIBN)} \rightarrow \text{Radicals} \xrightarrow{\text{Maleimide}} \text{Poly(maleimide)}

Typical Conditions:

  • Initiator : 1–5 mol% AIBN

  • Temperature : 60–80°C

  • Solvent : Toluene or bulk

Cross-Linking Reactions

The hydroxyl group facilitates cross-linking via ester or urethane formation.

Example Urethane Formation:

1-(2-Hydroxypropyl)-maleimide+OCN-R-NCOPolyurethane network\text{1-(2-Hydroxypropyl)-maleimide} + \text{OCN-R-NCO} \rightarrow \text{Polyurethane network}

Conditions:

  • Catalyst : Dibutyltin dilaurate

  • Temperature : 60–100°C

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogous maleimides shows decomposition onset at ~200°C . Major degradation pathways include:

  • Retro-Diels-Alder (for cycloadducts)

  • Maleimide ring fragmentation

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H7NO3
  • Molecular Weight : 141.12 g/mol
  • CAS Number : 1585-90-6
  • Melting Point : 66-67 °C
  • Boiling Point : 130 °C at 0.005 mmHg
  • Density : 1.395 g/cm³

The compound features a pyrrole ring structure with two carbonyl groups and a hydroxyl group that enhances its reactivity and functionalization potential. The presence of the hydroxyl group allows for further derivatization, making it a valuable building block in organic synthesis.

Medicinal Chemistry

1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione has been studied for its potential therapeutic applications:

  • Antibacterial and Cytotoxic Activities : Research indicates that this compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics . Its cytotoxic effects have also been explored in cancer research, where it may inhibit tumor growth by inducing apoptosis in cancer cells .

Stem Cell Research

Recent studies have highlighted the role of pyrrole derivatives in stem cell biology:

  • Induction of Self-Renewal : The compound has been shown to promote self-renewal in stem/progenitor cells by activating specific signaling pathways crucial for maintaining stem cell properties. This application is particularly relevant in regenerative medicine and tissue engineering .

Material Science

In materials science, this compound serves as a cross-linking reagent:

  • Polymer Chemistry : It can be used to create cross-linked polymer networks that exhibit enhanced mechanical properties and thermal stability. This application is vital in developing advanced materials for various industrial applications .

Case Study 1: Antibacterial Properties

A study conducted on the antibacterial efficacy of various maleimide derivatives, including this compound, demonstrated significant activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Stem Cell Proliferation

In a controlled laboratory setting, researchers utilized the compound to treat mesenchymal stem cells (MSCs). The findings suggested that treatment with this compound resulted in increased proliferation rates while maintaining differentiation potential into osteogenic lineages .

Mechanism of Action

The mechanism of action of 1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Solubility and Reactivity

  • The hydroxyl group also introduces hydrogen-bonding sites, which may influence crystallization behavior .
  • Aminopropyl Analog (): The amino group enhances basicity, enabling participation in acid-base reactions. This contrasts with the hydroxyl group’s acidic character in the target compound.
  • Aromatic Analog (T91, ) : Bulky aromatic substituents reduce solubility in polar solvents but enhance π-π stacking interactions, as evidenced by T91’s solid-state stability (melting point: 93°C) .

Research Findings and Functional Implications

Hydrogen-Bonding vs. Steric Effects

  • The hydroxyl group in the target compound may promote interactions in biological systems (e.g., protein binding) or material science applications, unlike the inert propyl chain in .
  • Steric hindrance in T91 () could limit its utility in reactions requiring accessibility to the lactam ring but stabilize the compound against degradation.

Spectroscopic Signatures

  • 1H NMR Trends : In analogs like compound 4a (), alkyl chain protons resonate at δ 3.27–3.63 ppm, while aromatic protons in T91 appear downfield (δ 7.09–7.39 ppm) . The target compound’s hydroxyl proton would likely show a broad peak near δ 1.5–2.5 ppm, depending on solvent and temperature.

Biological Activity

1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 204439-19-0) is a compound belonging to the pyrrole class, characterized by its unique structure that includes a hydroxypropyl group and a dihydropyrrole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of maleic anhydride with 2-amino-1-propanol. The reaction can be summarized as follows:

  • Reaction Setup : Maleic anhydride is reacted with 2-amino-1-propanol in a suitable solvent (e.g., ethanol or methanol) at temperatures between 50-70°C.
  • Cyclization : The intermediate product undergoes cyclization to form the dihydropyrrole ring, often facilitated by a catalyst.
  • Purification : The final product is purified using recrystallization or chromatography methods.

The molecular structure of this compound is represented by the formula C7H9NO3C_7H_9NO_3 with a molecular weight of approximately 155.15 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and nucleic acids, potentially leading to alterations in their structure and function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study found that pyrrole derivatives can inhibit bacterial growth effectively, suggesting potential applications as antimicrobial agents in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Case Study 1 : A derivative closely related to pyrrole compounds demonstrated inhibitory effects on cancer cell lines such as HCT-116 and SW-620 with GI50 values ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M . This indicates that structural modifications can significantly affect biological activity.
  • Case Study 2 : Another study highlighted that similar pyrrole derivatives could interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to antitumor effects by disrupting cellular signaling pathways .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyBiological ActivityKey Findings
AntimicrobialEffective against various bacterial strains; potential for clinical use as an antimicrobial agent.
AnticancerInhibitory effects on colon cancer cell lines; structural modifications enhance efficacy.
Targeting Growth FactorsInteraction with EGFR and VEGFR2; potential for development as targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursors containing hydroxyl and pyrrole-dione moieties. Optimization involves varying solvents (e.g., ethanol, THF), temperature (60–100°C), and catalysts (e.g., KOH, NaOAc). Reaction progress is monitored using TLC, and purity is ensured via recrystallization or column chromatography. Yield improvements focus on stoichiometric ratios (e.g., 1:1.2 for dienophile-to-pyrrole derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the hydroxypropyl group (δ ~1.2–1.6 ppm for CH3, δ ~3.4–4.0 ppm for CH2-OH) and the dihydro-pyrrole-dione backbone (δ ~5.5–6.5 ppm for olefinic protons).
  • FTIR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (O-H at ~3200–3500 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C7H9NO3: 156.0661) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation (CLP classification: STOT SE3), wear nitrile gloves (skin irritation risk), and safety goggles (eye damage hazard). Store in airtight containers at 2–8°C, away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do reaction parameters (e.g., solvent polarity, temperature) influence the regioselectivity of substituents in pyrrole-dione derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrrole C3 position, while non-polar solvents (e.g., toluene) stabilize electrophilic intermediates at C2. Temperature gradients (e.g., 80°C vs. 25°C) alter reaction kinetics, with higher temperatures promoting cross-conjugated products. Computational modeling (DFT) predicts transition states to guide synthetic routes .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Validate via:

  • DSC/TGA : Assess thermal stability and melting point consistency.
  • HPLC-PDA : Detect trace impurities (>99.5% purity threshold).
  • Solubility studies : Use standardized buffers (e.g., PBS pH 7.4) under controlled agitation (500 rpm, 25°C) .

Q. How can computational tools predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Molecular dynamics (MD) simulations model interactions with catalysts (e.g., Pd/C, enzymes). QSAR models correlate substituent electronic effects (Hammett σ values) with reaction rates. Software like Gaussian or COMSOL optimizes transition-state geometries for enantioselective synthesis .

Q. What ecological toxicity assessments are required for this compound, and how are they conducted?

  • Methodological Answer : Follow OECD guidelines for:

  • Aquatic toxicity : Daphnia magna 48-hour EC50 tests (limit: <1 mg/L).
  • Biodegradation : OECD 301F (closed bottle test) to assess half-life in water.
  • Bioaccumulation : Log Kow values (<3.0 indicate low bioaccumulation potential) .

Q. How can advanced synthetic methods (e.g., flow chemistry, microwave-assisted synthesis) improve scalability?

  • Methodological Answer :

  • Flow chemistry : Enhances heat/mass transfer, reducing reaction time (e.g., from 24h to 2h) and byproducts.
  • Microwave irradiation : Achieves higher yields (e.g., 85% vs. 60%) via uniform heating.
  • In-line analytics : PAT tools (e.g., Raman spectroscopy) enable real-time monitoring .

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